(R)-Cytallene vs. (R)-Adenallene: 14.5‑fold Higher Anti‑HIV‑1 Potency in Human T‑Cell Models
In primary human peripheral blood mononuclear cells (PHA‑PBM) infected with a clinical HIV‑1 isolate, (R)-(−)-cytallene inhibited viral replication with an IC₅₀ of 0.4 µM and an IC₉₀ of 1.7 µM, achieving complete suppression at 10 µM without detectable cytotoxicity . By contrast, the closest allenic purine analogue, (R)-adenallene, requires a 14.5‑fold higher concentration to reach its IC₅₀ of 5.8 µM in ATH8 T‑cells, and its (S)-enantiomer is essentially inactive (IC₅₀ >200 µM) . Although cell lines differ, the intrapair enantiomeric ratios confirm that cytallene’s pyrimidine base confers substantially greater anti‑HIV‑1 potency than adenallene’s adenine base within the same allenic scaffold.
| Evidence Dimension | Anti‑HIV‑1 inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | (R)-(−)-cytallene IC₅₀ = 0.4 µM, IC₉₀ = 1.7 µM (PHA‑PBM) |
| Comparator Or Baseline | (R)-adenallene IC₅₀ = 5.8 µM (ATH8); (S)-adenallene IC₅₀ >200 µM |
| Quantified Difference | Cytallene is ≈14.5‑fold more potent than adenallene on an IC₅₀ basis |
| Conditions | Cytallene: PHA‑activated PBMC, primary HIV‑1 isolate; Adenallene: ATH8 CD4⁺ T‑cell line, HIV‑1 |
Why This Matters
The pronounced potency advantage of (R)-cytallene over the structurally closest allenic purine analogue directly influences candidate prioritisation in antiviral screening campaigns and procurement decisions for HIV‑1 replication studies.
- [1] Jones BC, Silverton JV, Simons C, Megati S, Nishimura H, Maeda Y, et al. J Med Chem. 1995;38(8):1397-1405. View Source
